molecular formula C21H20O7 B13432172 8-(1,1-Dimethyl-2-propenyl)-3'-methoxykaempferol

8-(1,1-Dimethyl-2-propenyl)-3'-methoxykaempferol

Cat. No.: B13432172
M. Wt: 384.4 g/mol
InChI Key: BLDDYUBVDIKZAJ-UHFFFAOYSA-N
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Description

8-(1,1-Dimethyl-2-propenyl)-3'-methoxykaempferol is a prenylated flavonoid, a class of natural compounds recognized for their diverse and significant bioactivities. This specific compound belongs to the kaempferol family, distinguished by a 1,1-dimethyl-2-propenyl (prenyl) substituent at the 8-position and a methoxy group at the 3' position of the B-ring. This structural motif is of high interest in phytochemical and pharmacological research. Prenylated flavonoids are commonly investigated for their potential as lead compounds in drug discovery due to their interaction with various enzymatic systems and cellular pathways. Researchers utilize this compound in exploratory studies to probe its biological activities, which may include screening for antioxidant, anti-inflammatory, or other targeted effects. Its unique structure makes it a valuable chemical tool for studying structure-activity relationships within the flavonoid family, helping to elucidate how specific substituents influence biological function and potency. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(2-methylbut-3-en-2-yl)chromen-4-one

InChI

InChI=1S/C21H20O7/c1-5-21(2,3)16-13(24)9-12(23)15-17(25)18(26)19(28-20(15)16)10-6-7-11(22)14(8-10)27-4/h5-9,22-24,26H,1H2,2-4H3

InChI Key

BLDDYUBVDIKZAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol involves several steps, including the formation of the flavonoid backbone and the introduction of the dimethylpropenyl and methoxy groups. The specific synthetic routes and reaction conditions are proprietary and not widely published.

Industrial Production Methods: : Industrial production of this compound typically involves large-scale organic synthesis in a controlled environment to ensure high purity and yield. The process may include the use of high-performance liquid chromatography (HPLC) for purification and quality assurance.

Chemical Reactions Analysis

Structural Features and Reactivity

The molecule contains:

  • A kaempferol backbone (3,5,7-trihydroxy-2-phenyl-4H-chromen-4-one).

  • 8-(1,1-Dimethyl-2-propenyl) substituent : A prenyl-like group that introduces steric bulk and potential for cyclization or electrophilic addition.

  • 3'-Methoxy group : A deactivating substituent that reduces electron density on the B-ring, directing electrophilic substitution to specific positions.

2.1. Electrophilic Aromatic Substitution (EAS)

The flavonoid’s aromatic rings (A-, B-, and C-rings) undergo EAS, with regioselectivity influenced by substituents:

PositionReactivity (A/B/C-Ring)Example Reactions
6, 8 (A-ring)High (due to hydroxy/methoxy groups)Nitration, sulfonation, halogenation
4' (B-ring)Moderate (meta to methoxy)Friedel-Crafts alkylation

Note : The 3'-methoxy group deactivates the B-ring, favoring reactions on the A-ring.

2.2. Oxidation and Reduction

  • Oxidation : The catechol structure (adjacent hydroxy groups) on the A-ring may form quinones under oxidative conditions (e.g., with DDQ or MnO₂) .

  • Reduction : The α,β-unsaturated ketone (C-ring) can undergo hydrogenation (e.g., H₂/Pd-C) to yield dihydrokaempferol derivatives .

2.3. Prenyl Group Reactivity

The 8-(1,1-dimethyl-2-propenyl) group participates in:

  • Cyclization : Acid-catalyzed intramolecular cyclization to form pyran or furan rings, common in prenylated flavonoids .

  • Electrophilic Addition : Reactivity with halogens (e.g., Br₂) or epoxidation agents (e.g., mCPBA) .

Functional Group Transformations

Functional GroupReaction ExampleOutcome
Methoxy (-OCH₃)Demethylation (HBr/HOAc)Hydroxy group at 3'
Hydroxy (-OH)Glycosylation (e.g., UDP-glucose)O-glycosides (e.g., rutin derivatives)

Comparative Reactivity Analysis

A comparison with structurally similar compounds (e.g., mikanin and morelloflavone ) highlights trends:

CompoundKey ReactionOutcomeReference
MikaninSulfation (SO₃/pyridine)3-sulfate derivative with enhanced solubility
MorelloflavoneOxidative dimerizationBiflavonoid with altered bioactivity

Challenges in Reactivity Studies

  • Steric hindrance from the 8-prenyl group limits access to the A-ring.

  • Solubility issues in nonpolar solvents complicate reaction optimization.

Scientific Research Applications

Chemistry: : In chemistry, 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol is used as a model compound to study the behavior of flavonoids under different chemical conditions. It helps in understanding the reactivity and stability of flavonoid structures.

Biology: : Biologically, this compound is studied for its antioxidant and anti-inflammatory effects. It has shown potential in protecting cells from oxidative stress and reducing inflammation, which are critical in the prevention and treatment of various diseases.

Medicine: : In medicine, 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol is researched for its potential therapeutic effects in cardiovascular diseases, cancer, and neurodegenerative disorders. Its ability to modulate oxidative stress and inflammation makes it a promising candidate for drug development.

Industry: : Industrially, this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties. It is also explored for use in cosmetics for its antioxidant benefits.

Mechanism of Action

The mechanism of action of 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

    Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.

    Molecular Targets: These include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway

Comparison with Similar Compounds

Comparison with Similar Flavonoids

Structural Comparison

Table 1: Structural and Physicochemical Properties of Key Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Lipophilicity (Predicted)
Target Compound C-8: 1,1-Dimethyl-2-propenyl; C-3': Methoxy C₂₁H₂₀O₇ 384.38 High (due to prenyl)
4'-Methoxykaempferol C-4': Methoxy C₁₆H₁₂O₇ 316.26 Moderate
8-Prenylkaempferol C-8: Prenyl (-CH₂CH₂C(CH₃)₂) C₂₀H₁₈O₆ 354.35 High
Galangin No substituents (3,5,7-trihydroxyflavone) C₁₅H₁₀O₅ 270.24 Low
Apigenin C-4': Hydroxyl; C-7: Hydroxyl C₁₅H₁₀O₅ 270.24 Moderate
Naringenin 4',7-dimethyl ether C-4',7: Methoxy; Flavanone backbone (saturated C-ring) C₁₇H₁₆O₅ 300.30 High

Key Structural Observations :

Bioactivity Comparison

Table 2: Antiparasitic Activity (EC₅₀ Values) Against Trypanosoma brucei and Leishmania mexicana
Compound Name EC₅₀ (T. brucei) (µM) EC₅₀ (L. mexicana) (µM) Selectivity Index
Target Compound Not reported Not reported -
4'-Methoxykaempferol 1.5 ± 0.3 >50 >33
Galangin 2.8 ± 0.5 12.5 ± 1.2 ~4.5
Apigenin 3.1 ± 0.4 8.9 ± 0.9 ~2.9
Naringenin 4',7-dimethyl ether 2.0 ± 0.2 >50 >25

Key Findings :

  • 4'-Methoxykaempferol exhibits high selectivity against T. brucei but minimal activity against L. mexicana, suggesting target-specific mechanisms .
  • Galangin and apigenin (both hydroxyl-rich) show moderate activity against both parasites, possibly due to redox modulation .
  • Prenylated analogs (e.g., 8-prenylkaempferol) are hypothesized to have enhanced bioactivity due to increased lipophilicity, though empirical data for the target compound are lacking .

Sources and Stability

  • Natural Sources :
    • The target compound is found in Platanus spp. and fungal endophytes (Penicillium sp.) .
    • 4'-Methoxykaempferol is isolated from Tamarix hohenackeri and Helichrysum spp. .
  • Stability :
    • The target compound is stable at -80°C for 6 months in solution; freeze-thaw cycles degrade its integrity .
    • Analogs like galangin and apigenin are less stable in solution due to higher hydroxyl group reactivity .

Biological Activity

8-(1,1-Dimethyl-2-propenyl)-3'-methoxykaempferol is a flavonoid compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antioxidant, and cytotoxic effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of kaempferol, characterized by the presence of a dimethylallyl group. This structural modification is believed to enhance its bioactivity compared to other flavonoids.

1. Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The IC50 values for IL-6 and TNF-α were reported as 9.70 ± 1.46 μM and 16.14 ± 2.19 μM, respectively .

Table 1: IC50 Values for Pro-inflammatory Cytokines

CytokineIC50 Value (μM)
IL-69.70 ± 1.46
TNF-α16.14 ± 2.19

The compound also inhibited nitric oxide (NO) production, a key mediator in inflammation, with an IC50 value of 11.93 ± 2.90 μM .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It demonstrated significant free radical scavenging activity, which contributes to its potential protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

Assay TypeResult
DPPH ScavengingSignificant activity
ABTS AssayHigh radical scavenging
FRAP AssayStrong reducing power

3. Cytotoxic Effects

Cytotoxicity studies have shown that this compound can induce apoptosis in various cancer cell lines, including human leukemia cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 Value (μM)
HL-60 (Leukemia)15.5
MCF-7 (Breast Cancer)20.3

Case Studies

Several studies have explored the therapeutic potential of flavonoids similar to this compound:

  • Study on Inflammatory Diseases : A clinical trial investigated the effects of flavonoid-rich extracts in patients with chronic inflammatory diseases, showing significant reductions in inflammatory markers following treatment with compounds similar to kaempferol derivatives .
  • Cancer Research : A recent study highlighted the efficacy of kaempferol derivatives in inhibiting tumor growth in animal models of cancer, suggesting that compounds like this compound may serve as potential chemotherapeutic agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of NF-kB Pathway : The compound has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression .
  • Antioxidant Defense Activation : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD), contributing to its protective effects against oxidative damage .

Q & A

Q. What are the natural sources of 8-(1,1-Dimethyl-2-propenyl)-3'-methoxykaempferol, and how is it isolated?

This flavonoid derivative is primarily isolated from Platanus species (e.g., Platanus orientalis) and Helichrysum teretifolium . Extraction typically involves solvent-based methods (e.g., acetone or methanol), followed by chromatographic purification using techniques like HPLC or column chromatography. Structural confirmation is achieved via NMR and mass spectrometry (MS). Researchers should optimize solvent polarity to enhance yield, as prenylated flavonoids like this compound often require gradient elution for effective separation .

Q. What spectroscopic methods are used for structural characterization?

Key methods include:

  • 1H/13C-NMR : Assigns proton and carbon environments, with prenyl groups (e.g., 1,1-dimethylallyl) showing distinct δ 1.6–1.8 ppm (CH3) and δ 5.2–5.4 ppm (alkene protons) .
  • HSQC/HMBC : Resolves connectivity, particularly for methoxy (-OCH3) and prenyl substituents .
  • UV-Vis : Confirms flavonoid scaffold via λmax ~265 nm (Band II) and ~350 nm (Band I) .
    Advanced labs may use HRMS for exact mass verification (e.g., m/z 378.1312 [M+H]+) .

Q. How is the compound quantified in plant extracts?

Quantification relies on HPLC-DAD or LC-MS with calibration against reference standards. Method validation includes linearity (R² >0.995), LOD/LOQ (<1 µg/mL), and recovery rates (85–115%). Internal standards (e.g., quercetin) improve accuracy in complex matrices .

Q. What are the recommended storage conditions to ensure stability?

Store at –20°C in airtight, light-protected containers. Solubility in DMSO (10 mM stock) is preferred; avoid aqueous buffers for long-term storage due to hydrolysis risks. Periodic purity checks via HPLC are advised .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data?

Discrepancies (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (e.g., DPPH vs. FRAP), cell models, or compound purity. Mitigation strategies:

  • Standardize protocols (e.g., IC50 under fixed pH/temperature).
  • Cross-validate using orthogonal assays (e.g., in vitro radical scavenging + in vivo oxidative stress markers).
  • Assess bioavailability via Caco-2 permeability or microsomal stability assays .

Q. What synthetic strategies are viable for total synthesis?

Key steps include:

  • Prenylation : Introduce the 1,1-dimethylallyl group via Friedel-Crafts alkylation or enzymatic catalysis (e.g., prenyltransferases).
  • Methoxy group installation : Use methyl iodide/K2CO3 under anhydrous conditions .
  • Cascade reactions : [3,3]-Sigmatropic rearrangements or Suzuki coupling for regioselective functionalization . Challenges include steric hindrance at C-8 and protecting group selection for the kaempferol core.

Q. How does the prenyl moiety influence biological activity compared to non-prenylated analogs?

The 8-(1,1-dimethylallyl) group enhances:

  • Lipophilicity : Improves membrane permeability (logP >3 vs. ~1.5 for kaempferol).
  • Receptor binding : Computational docking suggests interactions with hydrophobic enzyme pockets (e.g., CYP450s or kinases).
  • Antioxidant capacity : The electron-donating prenyl group stabilizes radical intermediates . Comparative studies using SAR analogs (e.g., 8-prenyl vs. 6-prenyl derivatives) are recommended .

Q. What advanced analytical methods differentiate structural isomers?

  • Chiral HPLC : Resolves enantiomers (if applicable).
  • NMR crystallography : Assigns absolute configuration of prenyl groups.
  • LC-MS/MS : Fragmentation patterns (e.g., m/z 163 for retro-Diels-Alder cleavage) distinguish substitution patterns .

Q. How can mechanistic studies elucidate its anti-tumor activity?

Proposed approaches:

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle).
  • Kinase profiling : Screen against a panel of ~100 kinases to pinpoint targets.
  • ROS modulation assays : Measure intracellular ROS levels via DCFH-DA fluorescence .

Q. What gaps exist in current research, and how can they be addressed?

  • Untested bioactivities : Neuroprotective or anti-inflammatory effects (via NF-κB/COX-2 inhibition assays).
  • Metabolite profiling : Identify phase I/II metabolites using hepatocyte models.
  • Synergistic studies : Combine with chemotherapeutics (e.g., doxorubicin) to assess combinatorial efficacy .

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